Ethyltripropylammonium Iodide

描述

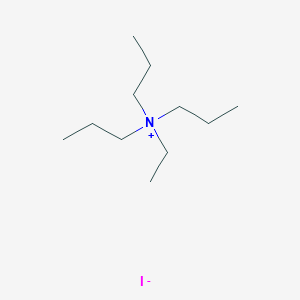

Ethyltripropylammonium Iodide is a quaternary ammonium salt with the molecular formula C11H26IN. It is a chemical compound that consists of an ethyl group, three propyl groups, and an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Ethyltripropylammonium Iodide can be synthesized through a quaternization reaction. This involves the reaction of tripropylamine with ethyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the reagents used. For example, a substitution reaction with hydroxide ions would yield tripropylamine and ethyl alcohol.

科学研究应用

Phase Transfer Catalysis

Ethyltripropylammonium iodide acts as a phase transfer catalyst, enhancing the efficiency of reactions between reactants in different phases (e.g., organic and aqueous). This property is particularly useful in organic synthesis, where it facilitates nucleophilic substitution reactions by increasing the reactivity of anions.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for several bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin: 0.5 |

| Escherichia coli | 16 | Ciprofloxacin: 0.125 |

| Enterococcus faecalis | 4 | Ciprofloxacin: 0.25 |

These results suggest that this compound may serve as an alternative to conventional antibiotics, particularly against resistant strains.

Ion Transport Studies

The compound has been utilized in studies investigating cell membrane permeability and ion transport mechanisms. Its quaternary ammonium structure allows it to disrupt lipid bilayers, which can enhance the transport of ions across membranes.

Industrial Applications

In industrial settings, this compound is employed in the synthesis of specialty chemicals and as an intermediate in various chemical processes. Its role as a phase transfer catalyst is particularly valuable in large-scale production environments where efficiency is critical.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound compared it with standard antibiotics across multiple bacterial strains. The findings indicated that the compound could effectively inhibit growth at lower concentrations than many traditional antibiotics, suggesting its potential for use in medical applications.

Case Study 2: Phase Transfer Catalysis

In another investigation, this compound was tested as a phase transfer catalyst in the synthesis of various organic compounds. The results showed enhanced yields and reaction rates compared to reactions conducted without a catalyst, highlighting its utility in organic synthesis.

作用机制

The mechanism of action of Ethyltripropylammonium Iodide involves its interaction with cell membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.

相似化合物的比较

Tetrapropylammonium Iodide: Similar in structure but with four propyl groups instead of three propyl groups and one ethyl group.

Ethyltrimethylammonium Iodide: Contains three methyl groups and one ethyl group.

Tripropylmethylammonium Iodide: Contains three propyl groups and one methyl group.

Uniqueness: Ethyltripropylammonium Iodide is unique due to its specific combination of ethyl and propyl groups, which confer distinct physicochemical properties. This combination allows for specific interactions with biological membranes and makes it a versatile compound in various applications.

生物活性

Ethyltripropylammonium iodide (ETPAI) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological properties of ETPAI, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which consists of an ethyl group and three propyl groups attached to a nitrogen atom. This unique structure contributes to its lipophilicity and potential biological activity.

Antimicrobial Activity

ETPAI has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating the efficacy of different ammonium iodides, ETPAI exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin: 0.5 |

| Escherichia coli | 16 | Ciprofloxacin: 0.125 |

| Enterococcus faecalis | 4 | Ciprofloxacin: 0.25 |

The results indicate that ETPAI is effective against both Gram-positive and Gram-negative bacteria, with lower MIC values than many conventional antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer properties of ETPAI, focusing on its ability to inhibit cancer cell proliferation. A notable study found that ETPAI induced apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Effects of ETPAI

In vitro experiments were conducted using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed:

- MCF-7 Cells : ETPAI reduced cell viability by 70% at a concentration of 50 µM.

- PC-3 Cells : ETPAI exhibited an IC50 value of 40 µM, indicating potent cytotoxicity.

These findings suggest that ETPAI may act through mechanisms such as inducing oxidative stress and disrupting mitochondrial function in cancer cells .

The biological activity of ETPAI can be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction may lead to:

- Disruption of membrane integrity in bacteria.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Modulation of signaling pathways related to inflammation and cell growth.

Toxicological Profile

While the therapeutic potential of ETPAI is promising, understanding its toxicological profile is crucial. Studies indicate that at therapeutic doses, ETPAI exhibits low toxicity; however, higher concentrations can lead to adverse effects such as:

- Cytotoxicity in non-target cells.

- Potential neurotoxicity observed in animal models at elevated doses.

Table 2: Toxicity Summary of this compound

| Dose (mg/kg) | Observed Effects |

|---|---|

| 10 | No significant adverse effects |

| 50 | Mild behavioral changes |

| 100 | Severe neurotoxicity and lethality |

These results highlight the importance of dose optimization when considering ETPAI for clinical applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyltripropylammonium iodide, and how can purity be ensured?

this compound is synthesized via nucleophilic substitution between triethylamine and 1-iodopropane in acetonitrile under reflux for 72 hours, followed by solvent evaporation and acetone washing to remove unreacted precursors . Purity (>99%) is verified using quantitative NMR (e.g., δ 60.0 ppm for quaternary ammonium groups) and elemental analysis. For reproducibility, ensure stoichiometric excess of 1-iodopropane (2:1 molar ratio to triethylamine) and rigorous exclusion of moisture to prevent iodide oxidation .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key characterization methods include:

- NMR : To confirm the quaternary ammonium structure (e.g., δ 8.3–60.0 ppm for alkyl chains and N-bound carbons) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition typically occurs above 200°C).

- Elemental Analysis : To verify C, H, N, and I content against theoretical values (e.g., C: 44.17%, H: 8.76%, N: 4.68%) .

- Ion Chromatography : To quantify residual iodide impurities. Cross-validate results with HPLC for accuracy .

Advanced Research Questions

Q. How does this compound function as an organic structure-directing agent (OSDA) in zeolite synthesis, and what parameters influence its efficacy?

this compound acts as an OSDA by templating the formation of microporous aluminosilicates (e.g., PST-2) via electrostatic interactions between its cationic ammonium group and anionic silica/alumina precursors. Critical parameters include:

- Molar Ratios : Optimal SiO/AlO (30–50) and OSDA/SiO (0.2–0.4) ratios to balance charge density and pore structure .

- Crystallization Conditions : Hydrothermal synthesis at 150–170°C for 5–7 days to achieve phase-pure frameworks.

- Counterion Effects : The iodide anion’s low basicity minimizes OSDA decomposition during synthesis compared to bromide or chloride analogues .

Q. What strategies can resolve contradictions in crystallographic data when using this compound as a templating agent?

Discrepancies in crystallographic results (e.g., inconsistent unit cell parameters) often arise from:

- Incomplete OSDA Removal : Residual template molecules distort XRD patterns. Use calcination at 550°C under air flow for 6 hours to ensure complete removal .

- Polytype Formation : Varying synthesis pH (10–12) may produce competing zeolite phases. Pair XRD with MAS NMR to confirm framework integrity .

- Batch Variability : Standardize reagent sources (e.g., silica from Ludox HS-40) and pre-dry ammonium salts to minimize hygroscopic effects .

Q. How can computational modeling optimize this compound’s role in hybrid perovskite solar cell scaffolds?

While not directly reported in perovskite studies, its structural similarity to methylammonium cations suggests potential as a hole-transport layer additive. Use density functional theory (DFT) to simulate:

- Binding Energy : Between the ammonium group and perovskite surfaces (e.g., MAPbI) to assess stability.

- Charge Transport : Evaluate iodide’s role in reducing recombination losses via passivation of Pb vacancies. Validate with transient photovoltage decay measurements .

Q. Methodological Considerations

Q. What experimental controls are essential when studying this compound’s reactivity in quaternization reactions?

Include:

- Blank Reactions : Omit the iodide salt to confirm its necessity for quaternary ammonium formation.

- Competitive Anion Tests : Replace iodide with bromide or chloride to assess anion’s nucleophilic influence.

- Kinetic Sampling : Collect aliquots at 24-hour intervals for GC-MS analysis to track reaction progress .

Q. How should researchers design kinetic studies for this compound decomposition under hydrothermal conditions?

- Temperature Gradients : Perform isothermal experiments (e.g., 100–200°C) in Teflon-lined autoclaves.

- In-situ FTIR : Monitor C-N bond cleavage (disappearance of ~1650 cm peak) to derive activation energy.

- Post-reaction Analysis : Use ICP-OES to quantify dissolved iodide and confirm decomposition pathways .

Q. Data Presentation and Reproducibility

Q. What metadata must accompany this compound-related datasets for reproducibility?

- Synthetic Protocols : Precise molar ratios, solvent purity (e.g., acetonitrile ≥99.9%), and drying conditions.

- Instrument Calibration : NMR spectrometer frequency, TGA heating rate, and elemental analysis error margins.

- Environmental Controls : Humidity levels during synthesis and storage (e.g., <5% RH) .

属性

IUPAC Name |

ethyl(tripropyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.HI/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHWTGZMAWUUMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CC)(CCC)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634538 | |

| Record name | N-Ethyl-N,N-dipropylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15066-80-5 | |

| Record name | N-Ethyl-N,N-dipropylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltripropylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。